4-tert-butyl-1H-pyrazole-3,5-diamine
Description
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-tert-butyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C7H14N4/c1-7(2,3)4-5(8)10-11-6(4)9/h1-3H3,(H5,8,9,10,11) |
InChI Key |
LBANWWYLNHKTPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(NN=C1N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(4-Chlorophenylazo)-1H-pyrazole-3,5-diamine
- Structure : Features a 4-chlorophenylazo group at the 4-position instead of tert-butyl.
- Synthesis: Reacts with ethyl acetoacetate or malononitrile under microwave irradiation to yield pyrazolo[1,5-a]pyrimidines (~70–85% yield) .
- Key Difference : The azo group introduces conjugation, altering electronic properties and reactivity compared to the electron-donating tert-butyl group .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5g)
- Structure: Incorporates a methylsulfonylphenyl group at the 1-position and a carboxamide-linked phenolic moiety.
- Synthesis : Derived from 2-acetonaphthone via multi-step substitution and coupling reactions .
- Applications: Exhibits anti-inflammatory and antioxidant properties due to the phenolic and sulfonyl groups .
- Key Difference : The sulfonyl group enhances hydrogen-bonding capacity, improving target binding affinity compared to the simpler tert-butyl analogue .
4-Nitro-1H-pyrazole-3,5-diamine Hydrochloride
- Structure : Substituted with a nitro group at the 4-position and protonated amines.
- Synthesis : Prepared via nitration followed by hydrochloric acid treatment (80% yield) .
- Key Difference : The nitro group increases oxidative sensitivity, reducing biocompatibility relative to the tert-butyl variant .
Anti-Tuberculosis Activity
- 4-tert-butyl-1H-pyrazole-3,5-diamine Derivatives : Compounds like 4a and 5a demonstrate potent anti-TB activity (MIC < 1 µg/mL) via hydrogen bonding with Mycobacterium tuberculosis enzyme residues (ASN1640, ASP1644) .
- (E)-4-((4-Nitrophenyl)diazenyl)-1H-pyrazole-3,5-diamine (4b) : Shows moderate activity (MIC ~5 µg/mL), likely hindered by the electron-withdrawing nitro group reducing membrane penetration .
Anticancer Activity
- 4-(Benzo[d]thiazol-2-yl)-N3-phenyl-1H-pyrazole-3,5-diamine Derivatives : Compound 137 exhibits IC50 values of 16.34 µM (CCRF-CEM leukemia) and 3.54 µM (HOP-92 lung cancer), attributed to apoptosis induction and kinase inhibition .
- Tert-butyl Analogues: Limited direct anticancer data, but structural analogs with bulky substituents show improved pharmacokinetic profiles in preclinical models .
Mechanistic and Binding Mode Insights
- Tert-butyl Derivatives : The bulky tert-butyl group in this compound enhances van der Waals interactions with hydrophobic enzyme pockets (e.g., TYR1637, ALA1667 in TB targets) .
- Sulfonyl/Carboxamide Derivatives : Polar groups like sulfonyl and carboxamide improve water solubility and enable hydrogen bonding with residues like GLN1638 and ASP1666 .
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
The Boc (tert-butoxycarbonyl) protection method is widely employed for amino group stabilization in pyrazole derivatives. In one protocol, 4-tert-butyl-1H-pyrazole-3,5-diamine was synthesized via sequential acylation of the parent pyrazole 1 (218 mg, 1.0 mmol) with di-tert-butyl dicarbonate (0.460 mL, 2.0 mmol) in dry pyridine at 2–5°C. After 18 hours of stirring, the product 3 was isolated as a yellow solid in 94% yield (392 mg), with key characterization data:
This method prioritizes mild conditions but requires anhydrous solvents and precise temperature control.
Diacetoxyiodobenzene (PhI(OAc)₂)-Assisted Coupling
Oxidative Coupling with Tert-Butyl Carbamates
A patent-described method utilizes diacetoxyiodobenzene to facilitate coupling between tert-butyl carbamates and pyrazole intermediates. For example, tert-butyl (4-carbamoyl-1-methyl-1H-pyrazol-5-yl)carbamate (300 mg, 1.25 mmol) was reacted with Boc-protected ethylenediamine (1.86 equiv) and DBU (3.3 equiv) in Me-THF at 0°C. After 68 minutes, the product was isolated in 81% yield (26.3 g) following extraction with THF and evaporation. Key advantages include:
-
Temperature Control : Reactions maintained at 0°C to minimize side products
-
Scalability : Demonstrated at multi-gram scales (1.47 g isolated)
β-Diketone Condensation and Cyclization
Hydrazine-Mediated Ring Formation
The condensation of β-diketones with hydrazine represents a classical route to pyrazole derivatives. For 4-tert-butyl-1H-pyrazole-3,5-diamine, 2,2,6,6-tetramethylheptane-3,5-dione (a tert-butyl-rich β-diketone) was reacted with hydrazine hydrate under reflux. The product L5 exhibited:
This method offers regioselectivity but requires rigorous purification to isolate the diamine.
Comparative Analysis of Synthetic Methods
Yield and Practicality
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-tert-butyl-1H-pyrazole-3,5-diamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions using hydrazine derivatives and diketones, followed by alkylation to introduce the tert-butyl group. Reaction conditions such as solvent choice (e.g., DMF or ethanol), temperature (typically 80–100°C), and base selection (e.g., NaH or K₂CO₃) critically impact yield and purity. For example, alkylation of pyrazole precursors with tert-butyl halides under basic conditions is a standard approach, similar to methods described for benzyl-substituted pyrazoles . Optimization studies suggest that anhydrous solvents and inert atmospheres reduce side reactions.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., tert-butyl at N1, amino groups at C3/C5) via chemical shifts and coupling patterns.
- XRD : For resolving crystal packing and hydrogen-bonding networks, as demonstrated in structural studies of related pyrazoles (e.g., 4-benzyl-3,5-dimethyl-1H-pyrazole) .
- FTIR : To identify NH₂ and C–N stretching vibrations.
- Mass Spectrometry : For molecular weight validation.
Q. How does the tert-butyl group influence the compound’s solubility and stability?
- Methodological Answer : The bulky tert-butyl group enhances solubility in non-polar solvents (e.g., dichloromethane) and improves thermal stability by sterically shielding the pyrazole ring. Comparative studies with methyl or benzyl analogs show reduced hygroscopicity, making it preferable for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data arising from disorder in the tert-butyl group?
- Methodological Answer : Disorder in bulky substituents like tert-butyl is common. Strategies include:
- High-resolution data collection : Use synchrotron sources to improve data quality.
- Refinement constraints : Apply restraints to bond lengths/angles using software like SHELXL, which handles disordered regions robustly .
- Complementary techniques : Validate with solid-state NMR or DFT calculations to confirm molecular geometry .
Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound in biological systems?
- Methodological Answer : SAR studies require:
- Controlled functionalization : Synthesize analogs with variations at C3/C5 (e.g., replacing NH₂ with NO₂ or Cl) while keeping the tert-butyl group constant.
- Biological assays : Use standardized in vitro models (e.g., enzyme inhibition or cell viability assays) to correlate substituent effects with activity. Evidence from related pyrazoles highlights the importance of amino groups in binding interactions .
- Computational modeling : Employ docking studies or MD simulations to predict binding modes and guide synthesis .
Q. How can researchers address discrepancies between spectroscopic data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation steps:
- Solvent-matched calculations : Use implicit/explicit solvent models in DFT to match experimental conditions.
- Dynamic NMR : Perform variable-temperature NMR to detect conformational exchange.
- Benchmarking : Compare results with structurally characterized analogs (e.g., 3,5-diamino-1-phenyltriazoles) to validate computational protocols .
Q. What challenges arise in synthesizing derivatives of this compound for catalytic applications, and how can they be overcome?
- Methodological Answer : Challenges include:
- Steric hindrance : The tert-butyl group limits access to reactive sites. Use bulky catalysts (e.g., Pd(PPh₃)₄) or elevated temperatures to promote coupling reactions.
- Functional group compatibility : Protect NH₂ groups during cross-coupling steps via Boc protection, as shown in palladium-catalyzed arylations of pyrazoles .
Methodological Notes
- Data Validation : Cross-reference XRD results with Cambridge Structural Database entries for pyrazoles to ensure accuracy .
- Biological Screening : Prioritize assays targeting kinases or oxidoreductases, where pyrazole derivatives show historical activity .
- Safety : Handle tert-butyl precursors under fume hoods due to volatility, and avoid aqueous workups for moisture-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
